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Compound of Interest

Compound Name: CB30900

Cat. No.: B1668665 Get Quote

Disclaimer: Initial searches for "CB30900" did not yield any relevant results pertaining to

anticancer research. The scientific literature available through public search engines does not

contain information on a compound with this designation in the context of cancer therapy.

Therefore, this guide will focus on a closely related and well-documented class of anticancer

agents: CREB-binding protein (CBP) and p300 inhibitors.

This technical guide provides an in-depth overview of the core mechanisms, preclinical data,

and experimental protocols associated with the investigation of CBP/p300 inhibitors as

potential cancer therapeutics. It is intended for researchers, scientists, and drug development

professionals actively involved in oncology research.

Introduction to CBP/p300 as Anticancer Targets
The homologous proteins CREB-binding protein (CBP) and p300 are transcriptional co-

activators that function as histone acetyltransferases (HATs).[1] By acetylating histone and non-

histone proteins, they play a crucial role in regulating gene expression involved in a multitude

of cellular processes, including proliferation, differentiation, and apoptosis.[2][3]

In the context of oncology, CBP/p300 are frequently overexpressed in various cancers and their

activity is linked to the transcriptional activation of key oncogenes and cancer-promoting

pathways.[2][4] Inhibition of CBP/p300 has emerged as a promising therapeutic strategy to

counteract tumorigenesis, overcome drug resistance, and suppress tumor progression.[4] This

is achieved by targeting either their histone acetyltransferase (HAT) catalytic domain or their

chromatin-interacting bromodomain.[5]
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Mechanism of Action of CBP/p300 Inhibitors
CBP/p300 inhibitors exert their anticancer effects primarily by modulating the transcription of

oncogenes. By inhibiting the HAT activity or the bromodomain function of CBP/p300, these

compounds can lead to a reduction in histone H3 lysine 27 acetylation (H3K27ac) at the

promoters and enhancers of target genes.[4] This epigenetic modification is crucial for the

recruitment of the transcriptional machinery, and its reduction leads to the downregulation of

key cancer drivers such as MYC, androgen receptor (AR), and IRF4.[2][6][7]

The inhibition of CBP/p300 has been shown to induce several anticancer cellular responses,

including:

Cell Cycle Arrest: By downregulating cyclins and other cell cycle progression factors,

CBP/p300 inhibitors can halt cancer cells in the G1 phase.[8][9]

Apoptosis: The suppression of survival pathways and pro-survival genes can lead to

programmed cell death in cancer cells.

Cellular Senescence: In some contexts, inhibition of p300/CBP can drive cancer cells into a

state of irreversible cell cycle arrest known as senescence.[10]

Modulation of the Tumor Microenvironment: CBP/p300 activity is implicated in immune

evasion.[4] Their inhibition can potentially enhance anti-tumor immunity.

Key Signaling Pathways Modulated by CBP/p300
Inhibition
The anticancer effects of CBP/p300 inhibitors are mediated through the modulation of several

critical signaling pathways.
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Core mechanism of CBP/p300 inhibition in cancer.

Quantitative Preclinical Data of Selected CBP/p300
Inhibitors
The following tables summarize the in vitro and in vivo preclinical activity of two notable

CBP/p300 inhibitors, CCS1477 (inobrodib) and NEO2734.

Table 1: In Vitro Antiproliferative Activity (IC50) of
CBP/p300 Inhibitors
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Inhibitor
Cancer
Type

Cell Line IC50 (nM) Assay Type
Incubation
Time
(hours)

CCS1477

(inobrodib)

Prostate

Cancer
22Rv1 96

Proliferation

Assay
Not Specified

Prostate

Cancer
VCaP 49

Proliferation

Assay
Not Specified

Multiple

Myeloma
OPM-2 5 CellTiter-Glo 120

Multiple

Myeloma
RPMI-8226 6 CellTiter-Glo 120

Acute

Myeloid

Leukemia

MOLM-16 Not Specified CellTiter-Glo Not Specified

NEO2734
NUT Midline

Carcinoma
1015 44.04

Proliferation

Assay
Not Specified

NUT Midline

Carcinoma
14169 77.37

Proliferation

Assay
Not Specified

Leukemia

(Median)
Various 280

Proliferation

Assay
72

Lymphoma

(Median)
Various 300

Proliferation

Assay
72

Prostate

Cancer

(Median)

Various 460
Proliferation

Assay
72

Diffuse Large

B-cell

Lymphoma

(Median)

Various 157
Proliferation

Assay
72

Data compiled from multiple sources.[2][11][12]
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Table 2: In Vivo Efficacy of CBP/p300 Inhibitors in
Xenograft Models

Inhibitor Cancer Model
Dosing
Schedule

Tumor Growth
Inhibition

Reference

CCS1477

(inobrodib)

22Rv1 (Prostate

Cancer)

10, 20 mg/kg qd

or 30 mg/kg qod

(oral) for 28 days

Complete tumor

growth inhibition
[2]

MOLM-16 (AML)
5, 10, 20 mg/kg

qd (oral)

Dose-dependent

reduction in

tumor growth,

with regressions

at 20mg/kg

[13]

NEO2734
JR588 (UPS

PDX)

10 mg/kg qd

(oral)

Significant

reduction in

tumor growth

[4]

KN473 (UPS

PDX)

10 mg/kg qd

(oral)

Reduction in

tumor growth
[4]

PER-403 (NMC)
5, 8, 10 mg/kg qd

(oral) for 28 days

Markedly

improved

survival

[8][14]

qd = once daily; qod = every other day; UPS = Undifferentiated Pleomorphic Sarcoma; PDX =

Patient-Derived Xenograft; NMC = NUT Midline Carcinoma; AML = Acute Myeloid Leukemia.

Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of CBP/p300 inhibitors

are provided below.

Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and cytostatic effects of CBP/p300

inhibitors on cancer cell lines.
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Workflow for a typical cell viability assay.
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Protocol: MTT Assay

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

and allow them to adhere overnight.

Treatment: The following day, treat the cells with a serial dilution of the CBP/p300 inhibitor.

Include a vehicle control (e.g., DMSO).

Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours) at 37°C in a

humidified incubator.

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Measurement: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and

determine the IC50 value using non-linear regression analysis.

Western Blotting for Target Gene Expression
Western blotting is used to detect changes in the protein expression of CBP/p300 targets, such

as MYC and AR.[1][15]

Protocol:

Cell Lysis: Treat cells with the CBP/p300 inhibitor for the desired time, then harvest and lyse

the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate

them by size on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline

with 0.1% Tween-20) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the

target protein (e.g., anti-MYC, anti-AR) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.[16]

Detection: After further washing, detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

siRNA-Mediated Knockdown of CBP/p300
Small interfering RNA (siRNA) can be used to specifically silence the expression of CBP and

p300 to mimic the effects of a chemical inhibitor and validate their role in a particular cancer

context.[10][17][18]

Protocol:

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at

the time of transfection.

Transfection: Transfect the cells with siRNAs targeting CBP, p300, or a non-targeting control

using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's

instructions.[19]

Incubation: Incubate the cells for 48-72 hours post-transfection.

Analysis: Harvest the cells and analyze the knockdown efficiency by Western blotting or RT-

qPCR. The phenotypic effects of the knockdown can be assessed using cell viability assays

or other functional assays.[10]
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Chromatin Immunoprecipitation (ChIP) for H3K27ac
ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) is used to

determine the effect of CBP/p300 inhibitors on the levels of H3K27ac at specific gene

promoters or enhancers.[20][21]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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